molecular formula C12H12N4O2 B566642 1,1'-Dioxide-4,4'-azodi-2-picoline CAS No. 106882-31-9

1,1'-Dioxide-4,4'-azodi-2-picoline

Cat. No. B566642
M. Wt: 244.254
InChI Key: HZLHFTOHMXEBAB-UHFFFAOYSA-N
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Description

1,1’-Dioxide-4,4’-azodi-2-picoline, also known as 2-methyl-N- [ (2-methyl-1-oxopyridin-1-ium-4-ylidene)amino]-1-oxidopyridin-4-imine, is a chemical compound with the molecular formula C12H12N4O2 . It is commonly used as an initiator for the polymerization of certain monomers .


Molecular Structure Analysis

The molecular structure of 1,1’-Dioxide-4,4’-azodi-2-picoline consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 244.25 .


Chemical Reactions Analysis

1,1’-Dioxide-4,4’-azodi-2-picoline is used as an initiator for the polymerization of certain monomers, such as acrylic acid and acrylonitrile .


Physical And Chemical Properties Analysis

1,1’-Dioxide-4,4’-azodi-2-picoline is a white to pale yellow crystalline solid . It is insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on azido-bridged cobalt(II) complexes involving picoline derivatives has contributed to the understanding of magnetic properties and crystal structures. These studies have revealed weak ferromagnetic behavior due to spin canting in such compounds, highlighting their potential in magnetic materials research (Mautner et al., 2012).

Catalytic and Electrochemical Applications

  • A novel electrochemical cell using picoline as a soluble cathodic co-catalyst for CO2 reduction to formate demonstrates the potential of picoline derivatives in renewable energy technologies. This process showcases the efficiency and scalability of using earth-abundant elements for CO2 conversion (Parajuli et al., 2015).

Environmental Interactions

  • The adsorption interactions of picolines with silica surfaces provide insights into the environmental fate of volatile aromatic pollutants. This research illustrates the specificity and strength of picoline interactions with soil constituents, offering implications for environmental remediation strategies (Ringwald & Pemberton, 2000).

Coordination Chemistry and Ligand Behavior

  • Studies on coordination polymers and complexes featuring picoline derivatives as ligands contribute to the broader understanding of molecular architecture and bonding interactions. These investigations provide a foundation for developing novel materials with specific optical, magnetic, or catalytic properties (Gao et al., 2011).

Organic Synthesis and Chemical Transformations

  • The role of picoline derivatives in facilitating organic transformations, such as the metal-free oxidation of picolines to carboxylic acids, underscores their utility in synthetic chemistry. These methodologies emphasize the efficiency and environmental friendliness of picoline-involved reactions (Hamano, Nagy, & Jensen, 2012).

Safety And Hazards

1,1’-Dioxide-4,4’-azodi-2-picoline is stable when stored at room temperature but can decompose at higher temperatures, releasing nitrogen gas . For more detailed safety and hazard information, please refer to its Safety Data Sheet .

properties

IUPAC Name

2-methyl-N-[(2-methyl-1-oxopyridin-1-ium-4-ylidene)amino]-1-oxidopyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-7-11(3-5-15(9)17)13-14-12-4-6-16(18)10(2)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLHFTOHMXEBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C2C=C[N+](=O)C(=C2)C)C=CN1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652120
Record name 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Dioxide-4,4'-azodi-2-picoline

CAS RN

106882-31-9
Record name 2-Picoline, 4,4′-azodi-, 1,1′-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106882-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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